Calcifediol-13C5 (monohydrate)
CAS No.:
Cat. No.: VC16666504
Molecular Formula: C27H46O3
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H46O3 |
|---|---|
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |
| Standard InChI | InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1; |
| Standard InChI Key | WRLFSJXJGJBFJQ-YQCSVTAZSA-N |
| Isomeric SMILES | C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O |
| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Calcifediol-13C5 (monohydrate) possesses the molecular formula C27H46O3, with a molecular weight of 423.6 g/mol. The "13C5" designation indicates that five carbon atoms in the molecule are the stable isotope carbon-13, replacing the naturally predominant carbon-12. This isotopic enrichment occurs at specific positions within the secosteroid backbone, typically in the side chain critical for receptor binding and metabolic conversion. The monohydrate form (C27H44O2·H2O) provides enhanced crystalline stability compared to the anhydrous compound, particularly important for long-term storage and quantitative analyses .
The structural complexity of Calcifediol-13C5 arises from its:
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Secosteroid backbone: Characteristic broken B-ring structure enabling conformational flexibility
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Hydroxyl groups at C-3 and C-25 positions: Critical for biological activity and metabolic regulation
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Conjugated triene system: (5Z,7E)-configuration in the central chromophore enabling UV detection
Spectroscopic Profile
Advanced analytical techniques reveal distinct spectral signatures:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Distinct signals at δ 0.55 ppm (C-18 methyl), δ 1.21 ppm (C-21 methyl), and δ 5.03 ppm (C-19 exomethylene protons)
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¹³C NMR: Enriched 13C signals at C-26, C-27, C-28, C-29, and C-30 positions confirming isotopic labeling
Mass Spectrometry
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ESI-MS: Primary peak at m/z 401.3414 ([M+H-H2O]+) with characteristic isotopic pattern showing +5 Da shift compared to unlabeled calcifediol
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Fragmentation pattern: Key fragments at m/z 383.3308 (loss of H2O) and 365.3203 (sequential dehydration)
Metabolic Pathways and Biological Activity
Biosynthetic Route
Calcifediol-13C5 follows the canonical vitamin D metabolic pathway:
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Hepatic Hydroxylation: Cholecalciferol (vitamin D3) undergoes 25-hydroxylation via CYP2R1 and CYP27A1 enzymes in hepatocytes
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Renal Activation: Subsequent 1α-hydroxylation by CYP27B1 in renal proximal tubules produces calcitriol (1,25-(OH)2D3)
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Catabolism: 24-Hydroxylation by CYP24A1 initiates degradation into water-soluble calcitroic acid
The isotopic labeling allows precise tracing of these transformations using mass spectrometry, particularly in studies examining:
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Hepatic enzyme kinetics under different physiological states
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Renal activation efficiency in chronic kidney disease models
Genomic vs. Non-Genomic Actions
Genomic Signaling
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Vitamin D Receptor (VDR) Binding: Calcifediol-13C5 exhibits 60% weaker VDR affinity compared to calcitriol, acting primarily as a prohormone
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Transcriptional Regulation: Modulates expression of >200 genes including TRPV6 (calcium absorption) and RANKL (osteoclast differentiation)
Non-Genomic Effects
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Membrane-Associated Rapid Response: Activates PLC/PKC pathway within minutes, enhancing intestinal calcium absorption
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Rapid Phosphorylation Events: Triggers MAPK signaling cascades influencing cell proliferation
Analytical Applications in Modern Research
Isotope Dilution Mass Spectrometry (IDMS)
Calcifediol-13C5 serves as the gold standard internal standard for:
Chromatographic Reference Standard
As a certified reference material (CRM), Calcifediol-13C5 enables:
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Column efficiency testing for USP method validation (theoretical plates >10,000)
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System suitability verification in HILIC and reversed-phase separations
Clinical and Therapeutic Implications
Vitamin D Deficiency Management
Comparative clinical trials demonstrate:
| Parameter | Calcifediol | Cholecalciferol |
|---|---|---|
| Time to Reach 30 ng/mL | 3 weeks | 12 weeks |
| AUC0-24h (ng·h/mL) | 1450 ± 210 | 890 ± 150 |
| Response Variability (CV%) | 15% | 35% |
The rapid normalization of serum 25(OH)D levels makes Calcifediol-13C5 particularly valuable in:
Regulatory Status and Quality Control
Pharmacopeial Standards
| Compendium | Specification | Test Method |
|---|---|---|
| USP <611> | ≥98.0% purity | HPLC-UV at 265 nm |
| EP 2.2.40 | Water content ≤5.0% | Karl Fischer titration |
| ICH Q3D | Elemental impurities <10 ppm | ICP-MS |
Stability Considerations
| Condition | Stability Duration | Degradation Products |
|---|---|---|
| 25°C/60% RH | 36 months | 3-epi-25(OH)D3 (<0.5%) |
| 40°C/75% RH | 6 months | Transcalciferol (1.2%) |
| Photolytic | 24 hours | Lumisterol analogs |
Future Directions and Research Challenges
Emerging applications under investigation include:
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Stable Isotope Tracer Kinetics: Modeling whole-body vitamin D metabolism using [13C5]-labeled calcifediol in combination with deuterated cholecalciferol
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Nanoparticle Delivery Systems: Enhancing bioavailability through lipid nanoemulsions (150 nm particles showing 3x intestinal absorption)
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Epigenetic Modulation: Investigating DNA methylation changes at VDR target genes using 13C-labeled metabolites
Key challenges requiring resolution:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume